molecular formula C9H10BClN2O3 B12867444 (4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

Cat. No.: B12867444
M. Wt: 240.45 g/mol
InChI Key: FHAAYTNWKKIXJB-UHFFFAOYSA-N
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Description

(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrrolo[2,3-b]pyridine core, which is further substituted with a chloro and a methoxymethyl group. The presence of these functional groups makes it a versatile building block for various chemical reactions and applications.

Preparation Methods

The synthesis of (4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through various methods such as cyclization reactions.

    Functional Group Introduction: The chloro and methoxymethyl groups are introduced through selective halogenation and methylation reactions.

    Boronic Acid Formation:

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants.

Mechanism of Action

The mechanism of action of (4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological molecules, particularly those containing diol groups. This interaction is facilitated by the boronic acid group, which can form cyclic boronate esters with diols. This property is exploited in various applications, including drug design and molecular recognition .

Comparison with Similar Compounds

(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids.

Properties

Molecular Formula

C9H10BClN2O3

Molecular Weight

240.45 g/mol

IUPAC Name

[4-chloro-1-(methoxymethyl)pyrrolo[2,3-b]pyridin-2-yl]boronic acid

InChI

InChI=1S/C9H10BClN2O3/c1-16-5-13-8(10(14)15)4-6-7(11)2-3-12-9(6)13/h2-4,14-15H,5H2,1H3

InChI Key

FHAAYTNWKKIXJB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CN=C2N1COC)Cl)(O)O

Origin of Product

United States

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